7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol
Description
7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol is a synthetic 8-hydroxyquinoline derivative characterized by a 2-methylquinoline core substituted at the 7-position with a hydroxyphenyl-pyridin-2-ylaminomethyl group. This compound combines structural motifs known for biological activity, including the 8-hydroxyquinoline scaffold, which is associated with metal chelation and cytoprotective properties , and the pyridin-2-ylamino group, which enhances interactions with biological targets such as caspases .
Properties
IUPAC Name |
7-[(3-hydroxyphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14-8-9-15-10-11-18(22(27)21(15)24-14)20(16-5-4-6-17(26)13-16)25-19-7-2-3-12-23-19/h2-13,20,26-27H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKOJUDUHKCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC(=CC=C3)O)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with a hydroxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridin-2-ylamino Group: This step involves the nucleophilic substitution reaction where the quinoline derivative is reacted with 2-aminopyridine under basic conditions.
Methylation: The final step is the methylation of the quinoline nitrogen, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride, while nucleophilic substitution can be carried out under basic conditions using reagents like sodium hydroxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Coupling Reactions: Biaryl and other coupled products.
Scientific Research Applications
Chemistry
In the realm of chemistry, 7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol serves as a valuable building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique catalytic properties .
Biology
The compound has garnered attention for its potential as an enzyme inhibitor. Studies indicate that it may interact with various biological targets, making it a candidate for drug development. Additionally, it has been explored as a fluorescent probe for biological imaging, aiding in the visualization of cellular processes .
Medicine
Research highlights the therapeutic potential of this compound in treating various diseases:
- Anti-Cancer Activity : Investigated for its ability to inhibit cancer cell proliferation in several types of cancer, including cervical and colorectal cancers .
- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation markers in vitro.
- Antimicrobial Effects : The compound exhibits activity against various pathogens, indicating its potential as an antimicrobial agent .
Industry
In industrial applications, this compound is being explored for its role in developing new materials such as organic semiconductors and dyes. Its unique chemical structure allows for modifications that can enhance material properties, making it suitable for electronics and coatings .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block; Ligand | Facilitates metal complex formation |
| Biology | Enzyme inhibitor; Fluorescent probe | Potential for drug development |
| Medicine | Anti-cancer; Anti-inflammatory; Antimicrobial | Effective against multiple cancer cell lines |
| Industry | Organic semiconductors; Dyes | Enhances material properties |
Case Studies
- Anti-Cancer Research : A study demonstrated that derivatives of this compound exhibited IC50 values indicating effective inhibition of cancer cell lines at low concentrations (e.g., IC50 = 0.12 µM against HeLa cells) .
- Antimicrobial Activity : In vitro tests showed significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives achieving MIC values as low as 6.25 µg/mL .
Mechanism of Action
The mechanism of action of 7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol depends on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probing: The compound can interact with specific biomolecules, resulting in a change in fluorescence that can be detected and measured.
Therapeutic Effects: The compound may interact with cellular targets, such as DNA or proteins, leading to the modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
Core Modifications
- 2-Methylquinolin-8-ol Derivatives: The 2-methyl group in the target compound is shared with derivatives in and , where substituents at the 7-position (e.g., phenyl, fluorophenyl, or pyridinyl groups) influence logP and cell permeability. For example, a 7-substituted 2-methylquinolin-8-ol derivative (C21H18N4O2) has logP = 3.63, compared to the target compound’s estimated logP (~4.0–4.5), suggesting moderate lipophilicity suitable for membrane penetration .
- Pyridin-2-ylamino Substitutions: Replacement of the 3-hydroxyphenyl group with non-hydroxylated aryl groups (e.g., phenyl or 4-trifluoromethylphenyl) reduces hydrogen-bond donor capacity. For instance, 7-((Phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (C21H17N3O) has a lower melting point (129–130°C) than fluorinated analogs (e.g., 185–187°C for 4-fluorophenyl derivatives), highlighting the role of polar substituents in solid-state stability .
Functional Group Variations
- Hydroxyphenyl vs. Fluorophenyl: The 3-hydroxyphenyl group in the target compound contrasts with the 3-fluorophenyl group in 7-((3-fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol (). Fluorine increases electronegativity and metabolic stability, while the hydroxyl group enhances solubility (e.g., logSw = -3.53 for a related compound vs. -5.85 for bulkier analogs) .
- Thiophene and Isoxazole Replacements: Substituting pyridine with thiophene (e.g., 7-((Pyridin-2-ylamino)(thiophen-2-yl)methyl)quinolin-8-ol, C19H15N3OS) introduces sulfur-mediated hydrophobic interactions, reflected in its higher molecular weight (333.41 g/mol) and altered bioactivity profiles .
Table 1: Key Properties of Selected Analogs
*Estimated based on structural analogs.
Solubility and Permeability
- The 3-hydroxyphenyl group likely improves aqueous solubility compared to non-polar analogs (e.g., 2-methyl-7-phenoxy derivatives with logSw = -5.85 ).
- Derivatives with trifluoromethyl groups (e.g., C23H18F3N3O, ) exhibit higher molecular weights (~409.41 g/mol) and logP values (~4.5–5.0), correlating with reduced cell permeability .
Biological Activity
7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure, characterized by a quinoline core and various functional groups, endows it with significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 7-[(3-hydroxyphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol. The molecular formula is with a molecular weight of approximately 357.41 g/mol. The structure includes:
- A quinoline core , which is known for its diverse biological activities.
- A hydroxyphenyl group , enhancing its potential as an enzyme inhibitor.
- A pyridin-2-ylamino group , contributing to its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential in medicinal chemistry. Key areas of activity include:
- Anticancer Activity : Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against MCF-7 breast cancer cells, with enhanced lipophilicity correlating to increased cytotoxicity .
- Antimicrobial Activity : Compounds containing the quinoline structure have demonstrated antimicrobial properties against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. The inhibition zones observed in studies suggest that modifications to the quinoline structure can enhance antibacterial efficacy .
- Anti-inflammatory Effects : Some studies report that quinoline derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a potential role in anti-inflammatory therapies .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase, which is significant in treating Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of modified quinoline derivatives, compounds structurally related to this compound were tested against several cancer cell lines, including MCF-7 and T47D. The results indicated that the presence of hydrophobic substituents on the quinoline ring significantly increased cytotoxicity, with some derivatives achieving IC50 values comparable to established chemotherapeutics .
Case Study: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of quinoline derivatives against common pathogens. The study found that certain modifications led to enhanced activity against Klebsiella pneumoniae, with some compounds exhibiting inhibition zones larger than those of standard antibiotics .
Q & A
Q. What are the common synthetic routes for preparing 7-((3-Hydroxyphenyl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol?
The compound can be synthesized via a Mannich reaction , which involves reacting 2-methylquinolin-8-ol with formaldehyde (or paraformaldehyde) and a secondary amine (e.g., pyridin-2-ylamine) under reflux in ethanol. Triethylamine is often used as a base to deprotonate intermediates, and the reaction typically requires 12–48 hours for completion . For analogs, substituents on the phenyl or pyridine rings are introduced by modifying the aldehyde or amine components .
Q. How can the structure of this compound be confirmed experimentally?
Nuclear Magnetic Resonance (NMR) is critical for confirming the structure:
- 1H NMR : Peaks for the quinolin-8-ol aromatic protons appear in the δ 7.5–8.5 ppm range. The pyridin-2-ylamino group shows distinct splitting patterns (e.g., δ 6.5–7.5 ppm for pyridine protons). The methyl group on the quinoline ring resonates near δ 2.5 ppm .
- 13C NMR : The carbonyl carbon of the quinolin-8-ol moiety appears at δ 170–180 ppm. Aromatic carbons and the methyl group are observed at δ 120–150 ppm and δ 20–25 ppm, respectively .
High-Resolution Mass Spectrometry (HRMS) provides the molecular ion peak (e.g., m/z 327.1372 for C21H17N3O) to verify the molecular formula .
Q. What are the primary biological targets or activities reported for this compound?
While direct data on this compound is limited, structurally related 8-hydroxyquinoline derivatives exhibit antimicrobial , antiparasitic , and anticancer activities. For example, analogs with chloro or trifluoromethyl substituents show enhanced β-hematin inhibition (relevant for antimalarial activity) . Activity depends on the substituents' electronic and steric properties, which influence binding to metal ions or enzymes .
Advanced Research Questions
Q. How can contradictory bioactivity data between analogs be resolved?
Contradictions often arise from substituent effects or assay conditions . For example:
- A compound with a 3-hydroxyphenyl group may show lower activity than a 4-trifluoromethylphenyl analog due to differences in hydrogen bonding or lipophilicity. Use quantitative structure-activity relationship (QSAR) modeling to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .
- Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out false positives .
Q. What strategies optimize the yield of the Mannich reaction for this compound?
Key factors include:
- Reagent Ratios : A 1:1.2:1.2 molar ratio of quinolinol:paraformaldehyde:amine minimizes side products.
- Solvent Choice : Ethanol or methanol improves solubility, while adding a catalytic acid (e.g., HCl) accelerates imine formation .
- Temperature Control : Reflux (~80°C) ensures complete imine formation but avoids decomposition.
- Purification : Recrystallization from ethanol/water (1:1) enhances purity .
Q. How can crystallographic data resolve ambiguities in stereochemistry or hydrogen bonding?
X-ray crystallography confirms the spatial arrangement of the (3-hydroxyphenyl)(pyridin-2-ylamino)methyl group. For example:
Q. What analytical methods are suitable for detecting degradation products during stability studies?
- HPLC-MS : Monitors hydrolytic or oxidative degradation (e.g., cleavage of the Mannich base or hydroxyl group oxidation).
- FT-IR : Identifies functional group changes (e.g., loss of O–H stretch at ~3200 cm⁻¹).
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage conditions .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR chemical shifts for similar compounds?
Variations may arise from solvent effects , pH , or concentration :
- Compare data acquired in the same solvent (e.g., DMSO-d6 vs. CDCl3). For example, hydroxyl protons are deshielded in DMSO, appearing downfield .
- Use spiking experiments with authentic standards to confirm peak assignments.
- Consult computational NMR tools (e.g., DFT-based predictions) to validate experimental shifts .
Q. Why do some analogs show unexpected cytotoxicity in mammalian cells?
Cytotoxicity may stem from off-target metal chelation (e.g., binding Zn²⁺ or Cu²⁺) or reactive oxygen species (ROS) generation . Mitigate this by:
- Introducing electron-withdrawing groups (e.g., -CF3) to reduce redox activity.
- Conducting metal ion supplementation assays to identify chelation-dependent toxicity .
Methodological Recommendations
- Synthesis : Prioritize the Mannich reaction for scalability, but explore microwave-assisted synthesis to reduce reaction time .
- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .
- Biological Testing : Use a panel of assays (e.g., antimicrobial, cytotoxicity, metal chelation) to evaluate multifunctional potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
